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molecular formula C12H16N2O3 B8748941 Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate

Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No. B8748941
M. Wt: 236.27 g/mol
InChI Key: HSXLTLXVJGPLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05681959

Procedure details

A solution of 3-tert-butoxycarbonylamino-4-methylpyridine (step a, 1.47 g, 7.06 mmol) in tetrahydrofuran (50 ml) was cooled to -70° C. and treated with n-butyllithinum (6.2 ml, 2.5M in hexane, 15.5 mmol) at such a rate as to keep the temperature below -60° C. On complete addition the mixture was warmed to -20° C. and stirred for 30 minutes. The mixture was cooled to -30° C. and treated with dimethylformamide (0.66 ml, 8.47 mmol). The mixture was allowed to warm to 20° C., quenched with water (50 ml) and extracted with ethyl acetate (50 ml and 2×25 ml). The combined organic fractions were washed with saturated brine (50 ml), dried (Na2SO4), filtered and concentrated to residue in vacuo. The residue was purified by chromatography on silica gel (75% ethyl acetate/25% hexane) to afford the title compound as a colourless oil; yield: 1.26 g (81%) 1H NMR (CD2Cl2 /TMS): δ=1.6 (9H, s), 2.96 (1H, d, J=18 Hz), 3.35 (1H, dd, J=8 Hz & 18 Hz), 5.05 (1H, br.s), 5.98 (1H, br.s), 7.16 (1H, d, J=5 Hz), 8.15 (1H, d, J=5 Hz), 8.75 (1H, br.d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].CN(C)[CH:18]=[O:19]>O1CCCC1.CCCCCC>[C:1]([O:5][C:6]([N:8]1[C:9]2[C:14](=[CH:13][CH:12]=[N:11][CH:10]=2)[CH2:15][CH:18]1[OH:19])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=NC=CC1C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -60° C
ADDITION
Type
ADDITION
Details
On complete addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -30° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
CUSTOM
Type
CUSTOM
Details
quenched with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml and 2×25 ml)
WASH
Type
WASH
Details
The combined organic fractions were washed with saturated brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to residue in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (75% ethyl acetate/25% hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CC2=CC=NC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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